3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone also has some limitations. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings. Additionally, the mechanism of action of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, which may hinder its development as a drug.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insights into the development of new drugs that target cancer cells and microbes. Another direction is to explore the potential use of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, the development of new synthetic methods for 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, its toxicity to normal cells at high concentrations and its unclear mechanism of action may limit its use in clinical settings. Further research is needed to fully understand the potential of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its derivatives.
Synthesemethoden
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using various methods. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-amino-1,2,4-triazin-3(2H)-one in the presence of hydrazine hydrate. The reaction yields 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a yellow solid with a melting point of 218-220°C.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
---|---|
Molekularformel |
C11H10BrN5O2 |
Molekulargewicht |
324.13 g/mol |
IUPAC-Name |
5-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H10BrN5O2/c1-19-9-3-2-7(4-8(9)12)5-13-16-10-6-14-17-11(18)15-10/h2-6H,1H3,(H2,15,16,17,18)/b13-5+ |
InChI-Schlüssel |
UGAMUGGKNBQFNM-WLRTZDKTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2)Br |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.